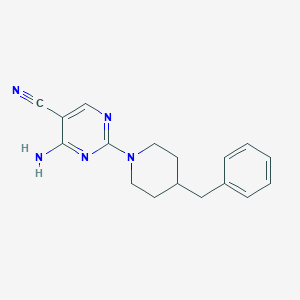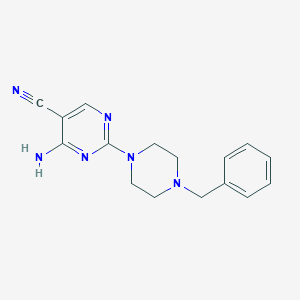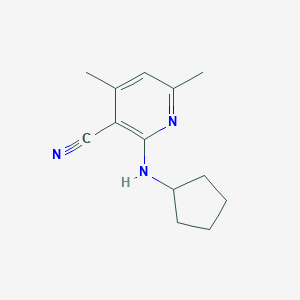![molecular formula C18H14N4OS B276457 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276457.png)
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of COX-2 by binding to its active site and blocking the production of prostaglandins, which are involved in inflammation and pain. The compound has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and disrupting the balance between pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary depending on the specific application. In medicinal chemistry, the compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and blocking the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and disrupting the balance between pro- and anti-apoptotic proteins.
実験室実験の利点と制限
One of the main advantages of using 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to be used as a building block for the synthesis of novel organic compounds. The compound has been shown to have a high degree of structural diversity, which makes it a versatile starting material for the development of new materials and drugs.
However, there are also some limitations associated with the use of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. It also has low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
For the research and development of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of new materials and devices, as well as the optimization of the compound's biological activity for use in drug development.
合成法
The synthesis of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol and (E)-1-(2-bromo-phenyl)-2-phenyl-ethene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in a suitable solvent such as DMF or DMSO at an elevated temperature of around 120-130°C. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its anti-inflammatory, analgesic, and anticancer properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. The compound has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
In addition to medicinal chemistry, 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied in the field of materials science. The compound has been used as a building block for the synthesis of novel organic semiconductors and has shown promising results in the development of organic photovoltaic devices.
特性
分子式 |
C18H14N4OS |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4OS/c1-23-15-9-5-8-14(12-15)17-19-20-18-22(17)21-16(24-18)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChIキー |
XCGGBKBZBTZEBQ-ZHACJKMWSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)
![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)

![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B276395.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine](/img/structure/B276399.png)
![Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276400.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)